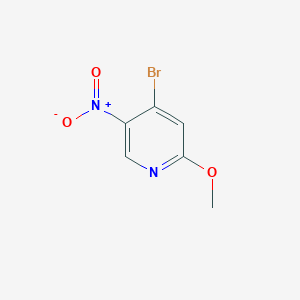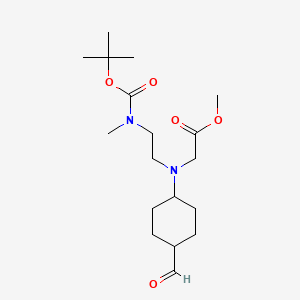
9-(N-(3-(Dimethylamino)propyl)octanamido)heptadecane-1,17-diyl bis(2-hexyloctanoate)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
9-(N-(3-(Dimethylamino)propyl)octanamido)heptadecane-1,17-diyl bis(2-hexyloctanoate): is a complex organic compound with a unique structure that includes multiple functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 9-(N-(3-(Dimethylamino)propyl)octanamido)heptadecane-1,17-diyl bis(2-hexyloctanoate) involves multiple steps, starting with the preparation of intermediate compounds. The process typically includes the following steps:
Preparation of 3-(Dimethylamino)propylamine: This can be synthesized by the reaction of dimethylamine with 3-chloropropylamine under controlled conditions.
Formation of Octanamido Intermediate: The 3-(Dimethylamino)propylamine is then reacted with octanoyl chloride to form the octanamido intermediate.
Coupling with Heptadecane-1,17-diol: The octanamido intermediate is coupled with heptadecane-1,17-diol in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC).
Esterification with 2-Hexyloctanoic Acid: The final step involves esterification of the coupled product with 2-hexyloctanoic acid using a catalyst like sulfuric acid.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of automated reactors, continuous flow systems, and advanced purification techniques such as chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the amine and alcohol functional groups.
Reduction: Reduction reactions can target the amide and ester groups, converting them to amines and alcohols, respectively.
Substitution: Nucleophilic substitution reactions can occur at the amine and ester groups, leading to the formation of new derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are typically used.
Substitution: Reagents like alkyl halides and acyl chlorides are used in substitution reactions.
Major Products Formed
Oxidation: Products may include carboxylic acids and ketones.
Reduction: Products may include primary amines and alcohols.
Substitution: Products may include new amides and esters.
Scientific Research Applications
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and mechanisms.
Biology
In biological research, the compound may be used to study the interactions between different functional groups and biological molecules. It can serve as a model compound for understanding the behavior of similar structures in biological systems.
Medicine
In medicine, the compound’s potential as a drug candidate can be explored. Its multiple functional groups may allow it to interact with various biological targets, making it a candidate for drug development.
Industry
In industry, the compound can be used in the development of new materials with specific properties. Its unique structure may impart desirable characteristics such as enhanced stability or reactivity.
Mechanism of Action
The mechanism of action of 9-(N-(3-(Dimethylamino)propyl)octanamido)heptadecane-1,17-diyl bis(2-hexyloctanoate) involves its interaction with molecular targets through its functional groups. The dimethylamino group can participate in hydrogen bonding and electrostatic interactions, while the amide and ester groups can undergo hydrolysis and other reactions. These interactions can modulate the activity of enzymes, receptors, and other biological molecules, leading to various effects.
Comparison with Similar Compounds
Similar Compounds
- 9-(N-(3-(Dimethylamino)propyl)octanamido)heptadecane-1,17-diyl bis(2-ethylhexanoate)
- 9-(N-(3-(Dimethylamino)propyl)octanamido)heptadecane-1,17-diyl bis(2-decyloctanoate)
Uniqueness
Compared to similar compounds, 9-(N-(3-(Dimethylamino)propyl)octanamido)heptadecane-1,17-diyl bis(2-hexyloctanoate) has a unique combination of functional groups that allows it to participate in a wide range of chemical reactions. Its structure provides a balance between hydrophilic and hydrophobic properties, making it versatile for various applications.
Properties
Molecular Formula |
C58H114N2O5 |
|---|---|
Molecular Weight |
919.5 g/mol |
IUPAC Name |
[9-[3-(dimethylamino)propyl-octanoylamino]-17-(2-hexyloctanoyloxy)heptadecyl] 2-hexyloctanoate |
InChI |
InChI=1S/C58H114N2O5/c1-8-13-18-27-38-48-56(61)60(50-41-49-59(6)7)55(46-36-28-23-25-30-39-51-64-57(62)53(42-32-19-14-9-2)43-33-20-15-10-3)47-37-29-24-26-31-40-52-65-58(63)54(44-34-21-16-11-4)45-35-22-17-12-5/h53-55H,8-52H2,1-7H3 |
InChI Key |
HQJWKMGGMLCUGN-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCC(=O)N(CCCN(C)C)C(CCCCCCCCOC(=O)C(CCCCCC)CCCCCC)CCCCCCCCOC(=O)C(CCCCCC)CCCCCC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-{2-[3-(furan-2-yl)-1,2,4-oxadiazol-5-yl]ethyl}-2-[4-(1H-pyrrol-1-yl)tetrahydro-2H-pyran-4-yl]acetamide](/img/structure/B13358559.png)
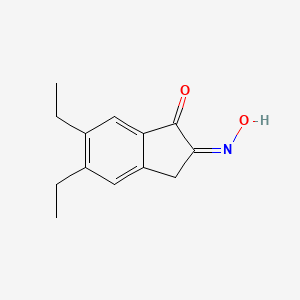
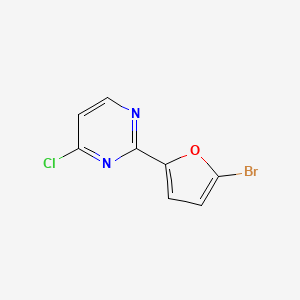
![N-(2-Cyano-3-methylbutan-2-yl)-2-((1-phenyl-1H-benzo[d]imidazol-2-yl)thio)acetamide](/img/structure/B13358598.png)
![6-(2-Bromophenyl)-3-[1-(methylsulfonyl)-4-piperidinyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B13358605.png)
![Benzenesulfonylfluoride, 2-chloro-3-[(2-chloro-4-nitrophenoxy)methyl]-](/img/structure/B13358612.png)
![N-[3-(1,1-dioxido-1,2-thiazinan-2-yl)-4-methoxyphenyl]-2-[(4-hydroxy-6-methylpyridin-3-yl)oxy]acetamide](/img/structure/B13358618.png)
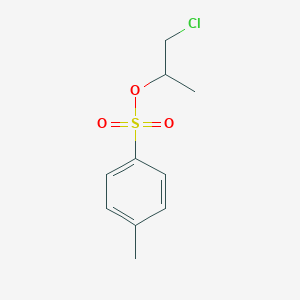
![Methyl 5-bromo-2-({[1-(formylamino)cyclohexyl]carbonyl}amino)benzoate](/img/structure/B13358639.png)
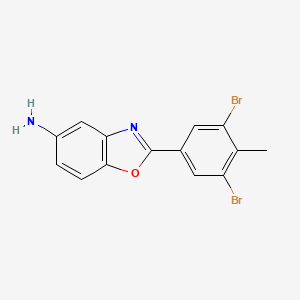
![6-(4-Iodophenyl)-3-[1-(methylsulfonyl)-3-piperidinyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B13358646.png)
![1-oxo-N-(tetrazolo[1,5-a]pyridin-8-yl)-1H-isothiochromene-3-carboxamide](/img/structure/B13358651.png)
